molecular formula C22H30O8 B12405832 2-Desoxypleniradin-L-|A-arabinopyranoside, 2-acetate

2-Desoxypleniradin-L-|A-arabinopyranoside, 2-acetate

Cat. No.: B12405832
M. Wt: 422.5 g/mol
InChI Key: JMGNVBRWADJYSA-SPQNKEBTSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method of obtaining 2-Desoxypleniradin-L-|A-arabinopyranoside, 2-acetate is through isolation from Helenium amarum . The detailed synthetic routes and reaction conditions for its laboratory synthesis are not widely documented, indicating that isolation from natural sources remains the predominant method.

Industrial Production Methods

Currently, there is no extensive documentation on the industrial production methods of this compound. The compound is primarily used for research purposes, and large-scale industrial production methods have not been established.

Chemical Reactions Analysis

Types of Reactions

2-Desoxypleniradin-L-|A-arabinopyranoside, 2-acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The specific reagents and conditions for these reactions are not extensively documented. general reagents for oxidation might include oxidizing agents like potassium permanganate or chromium trioxide, while reducing agents could include hydrogen gas or sodium borohydride. Substitution reactions might involve nucleophiles or electrophiles depending on the nature of the substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

2-Desoxypleniradin-L-|A-arabinopyranoside, 2-acetate has several scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of diterpenoids and their chemical properties.

    Biology: The compound’s biological activity makes it a subject of interest in studies related to plant biochemistry and natural product chemistry.

    Medicine: Research is ongoing to explore its potential therapeutic effects, although specific medical applications are not yet well-documented.

    Industry: While industrial applications are limited, the compound’s unique properties make it valuable for research and development in various fields.

Mechanism of Action

The exact mechanism of action of 2-Desoxypleniradin-L-|A-arabinopyranoside, 2-acetate is not fully understood. as a diterpenoid, it is likely to interact with various molecular targets and pathways within biological systems. These interactions could involve binding to specific receptors or enzymes, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Pleniradin: Another diterpenoid with similar structural features.

    Guaianolide: A class of compounds that includes several diterpenoids with similar biological activities.

    Arabinopyranosides: Compounds that share the arabinopyranoside moiety with 2-Desoxypleniradin-L-|A-arabinopyranoside, 2-acetate.

Uniqueness

This compound is unique due to its specific structure and the presence of the acetate group, which may influence its biological activity and chemical properties. Its isolation from Helenium amarum also adds to its distinctiveness compared to other similar compounds.

Properties

Molecular Formula

C22H30O8

Molecular Weight

422.5 g/mol

IUPAC Name

[(2S,3R,4S,5S)-2-[[(3aS,5aS,8R,8aR,9aR)-8-methyl-1,5-dimethylidene-2-oxo-3a,4,5a,6,7,8a,9,9a-octahydroazuleno[6,7-b]furan-8-yl]oxy]-4,5-dihydroxyoxan-3-yl] acetate

InChI

InChI=1S/C22H30O8/c1-10-7-17-14(11(2)20(26)29-17)8-15-13(10)5-6-22(15,4)30-21-19(28-12(3)23)18(25)16(24)9-27-21/h13-19,21,24-25H,1-2,5-9H2,3-4H3/t13-,14-,15-,16+,17+,18+,19-,21+,22-/m1/s1

InChI Key

JMGNVBRWADJYSA-SPQNKEBTSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]([C@H](CO[C@H]1O[C@@]2(CC[C@H]3[C@H]2C[C@H]4[C@H](CC3=C)OC(=O)C4=C)C)O)O

Canonical SMILES

CC(=O)OC1C(C(COC1OC2(CCC3C2CC4C(CC3=C)OC(=O)C4=C)C)O)O

Origin of Product

United States

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